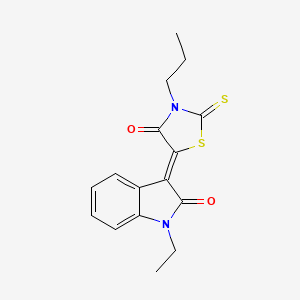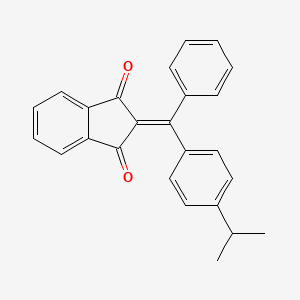
2-((4-Isopropyl-phenyl)-phenyl-methylene)-indan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Isopropyl-phenyl)-phenyl-methylene)-indan-1,3-dione is an organic compound with a complex structure that includes an indan-1,3-dione core substituted with a phenyl-methylene group and a 4-isopropyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Isopropyl-phenyl)-phenyl-methylene)-indan-1,3-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of indan-1,3-dione with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 2-(4-isopropylbenzoyl)-indan-1,3-dione, which is then subjected to a Wittig reaction with benzyltriphenylphosphonium chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Isopropyl-phenyl)-phenyl-methylene)-indan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-((4-Isopropyl-phenyl)-phenyl-methylene)-indan-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-((4-Isopropyl-phenyl)-phenyl-methylene)-indan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenylacetonitrile: Shares the isopropyl-phenyl group but differs in the core structure.
Phenylboronic acid: Contains a phenyl group and is used in organic synthesis but has different functional groups.
Uniqueness
2-((4-Isopropyl-phenyl)-phenyl-methylene)-indan-1,3-dione is unique due to its indan-1,3-dione core, which imparts distinct chemical properties and reactivity. Its combination of aromatic and aliphatic groups makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C25H20O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[phenyl-(4-propan-2-ylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C25H20O2/c1-16(2)17-12-14-19(15-13-17)22(18-8-4-3-5-9-18)23-24(26)20-10-6-7-11-21(20)25(23)27/h3-16H,1-2H3 |
InChI Key |
AEZPECWAUYPPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15078080.png)

![2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15078093.png)
![4-benzyl-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B15078095.png)
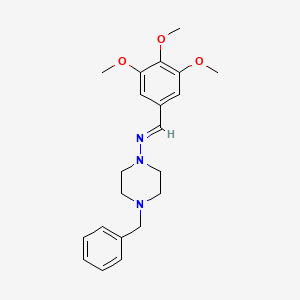
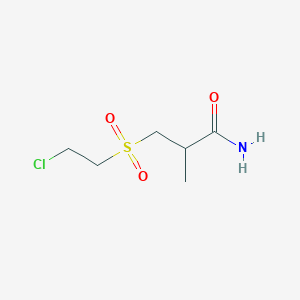
![2-Chloro-6-fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15078110.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15078122.png)
![DI(Tert-butyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078125.png)
![2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15078139.png)
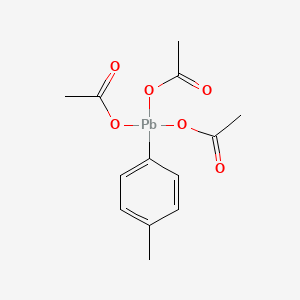
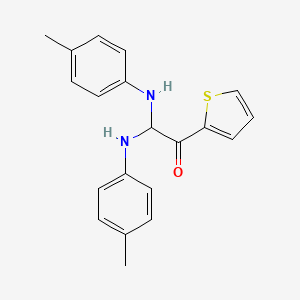
![(5E)-5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15078149.png)
